Ethyl 4-Chloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 . It is also known by other names such as 3-Quinolinecarboxylic acid, 4-chloro-, ethyl ester, and ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE .
The InChI string of Ethyl 4-Chloroquinoline-3-carboxylate is InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3
. The Canonical SMILES is CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl
. These strings provide a textual representation of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use specialized software or databases .
Ethyl 4-Chloroquinoline-3-carboxylate has a molecular weight of 235.66 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a solid at 20 degrees Celsius . It has a melting point of 44.0 to 48.0 °C .
Ethyl 4-chloroquinoline-3-carboxylate is classified as a quinoline derivative, specifically an ethyl ester of 4-chloroquinoline-3-carboxylic acid. Its molecular formula is with a molecular weight of approximately 235.67 g/mol. The compound is identified by the CAS number 13720-94-0 and has various synonyms including ethyl 4-chloro-3-quinolinecarboxylate and 4-chloroquinoline-3-carboxylic acid ethyl ester .
The synthesis of ethyl 4-chloroquinoline-3-carboxylate can be achieved through several methods, typically involving the reaction of quinoline derivatives with carboxylic acids or their derivatives. A common synthetic route includes:
For example, one specific synthesis method involves heating a mixture of an appropriate quinoline derivative with phosphoryl chloride, followed by hydrolysis to yield the desired carboxylic acid, which is then esterified using ethanol under acidic conditions.
The molecular structure of ethyl 4-chloroquinoline-3-carboxylate features a quinoline ring system with a chlorine atom substituted at the fourth position and an ethoxycarbonyl group at the third position.
Ethyl 4-chloroquinoline-3-carboxylate participates in various chemical reactions due to its reactive functional groups:
The mechanism of action for compounds derived from ethyl 4-chloroquinoline-3-carboxylate often involves interaction with biological targets such as enzymes or receptors. For instance:
The precise mechanism can vary based on the specific derivative and its substituents, but generally involves modulation of biological pathways through enzyme inhibition or receptor antagonism .
Ethyl 4-chloroquinoline-3-carboxylate exhibits several notable physical and chemical properties:
Ethyl 4-chloroquinoline-3-carboxylate has diverse applications in scientific research:
CAS No.: 130447-37-9
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5